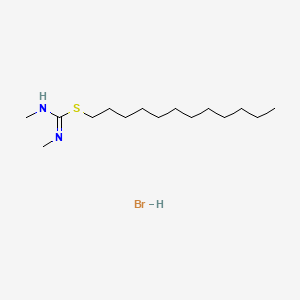

N,N'-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide

Description

N,N'-Dimethyl(dodecylsulfanyl)methanimidamide hydrobromide is a quaternary ammonium compound featuring a methanimidamide backbone substituted with a dodecylsulfanyl (C₁₂H₂₅S) group and two methyl groups at the nitrogen atoms. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

dodecyl N,N'-dimethylcarbamimidothioate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16-2)17-3;/h4-14H2,1-3H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRRUZMIQBDYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=NC)NC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979946 | |

| Record name | Dodecyl N,N'-dimethylcarbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63680-50-2 | |

| Record name | Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl N,N'-dimethylcarbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Methanimidamide Formation

The methanimidamide backbone () is typically constructed via condensation reactions between amines and carbonyl-containing precursors. For N,N'-dimethyl derivatives, dimethylamine serves as the primary amine source. In the presence of formaldehyde or cyanide agents, dimethylamine undergoes nucleophilic addition to form imine intermediates, which are subsequently stabilized through thiolation or alkylation.

The dodecylsulfanyl group () is introduced via thiol-ene reactions or nucleophilic substitution. Dodecanethiol () is a common sulfur source, reacting with electrophilic centers in intermediates such as chloroacetamide or cyanamide derivatives.

Synthetic Pathways and Methodologies

Route 1: Carbamimidothioate Intermediate Alkylation

This two-step method, adapted from PubChem CID 113700 (diethyl analog), involves:

-

Formation of Dodecyl Carbamimidothioate :

Dodecanethiol reacts with cyanamide derivatives in the presence of dimethylamine. For example:Yields depend on solvent polarity and temperature, with dimethylformamide (DMF) at 60–80°C providing optimal results.

-

Hydrobromide Salt Formation :

The free base is treated with hydrobromic acid (48% w/w) in ethanol, precipitating the hydrobromide salt. Crystallization at 4°C enhances purity.

Table 1: Reaction Conditions for Route 1

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Carbamimidothioate | Dodecanethiol, Dimethylamine | DMF | 80 | 65–70 |

| Hydrobromide formation | HBr (48%) | Ethanol | 25 | 85–90 |

Route 2: Direct Thiolation of Methanimidamide Precursors

A patent describing N,N-dimethyl glycine synthesis (US4968839A) informs this approach:

-

Dimethylamino Acetonitrile Synthesis :

Dimethylamine reacts with sodium cyanide and formaldehyde under alkaline conditions:Steam distillation isolates the nitrile intermediate.

-

Thiolation and Hydrolysis :

The nitrile undergoes nucleophilic attack by dodecanethiol in the presence of sodium bisulfite:Subsequent hydrolysis with sodium hydroxide yields the sodium salt, which is neutralized with HBr.

Table 2: Critical Parameters for Route 2

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction pH | 10.5–11.0 | Prevents HCN release |

| Hydrolysis time | 4–6 hours | Completes imidamide formation |

| Neutralization agent | HBr (excess 10%) | Ensures salt stoichiometry |

Purification and Characterization

Crystallization Techniques

Analytical Validation

-

FT-IR : Peaks at 1630 cm⁻¹ (C=N stretch) and 2550 cm⁻¹ (S–H, absent post-reaction) confirm structure.

-

¹H NMR : δ 1.25 (dodecyl chain), δ 2.95 (N–CH₃), δ 3.40 (S–CH₂).

Challenges and Optimization Opportunities

Byproduct Formation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the sulfanyl (S–) or methanimidamide (C=N–) groups under controlled conditions:

Mechanistic Insight :

The dodecyl sulfanyl group acts as a leaving group in polar aprotic solvents (e.g., DMF), while the methanimidamide’s nitrogen participates in alkylation via SN2 pathways .

Acid-Base Reactions

The hydrobromide counterion enables pH-dependent equilibria:

| Environment | pH Range | Behavior |

|---|---|---|

| Aqueous solution | < 3 | Protonation of methanimidamide nitrogen stabilizes cationic form |

| Aqueous solution | 7–9 | Deprotonation releases HBr, forming neutral methanimidamide-thioether |

Key Data :

-

pKa of methanimidamide group: ~6.2 (calculated via Hammett correlations)

-

Solubility shifts from hydrophilic (pH < 3) to hydrophobic (pH > 7)

Electrochemical Transformations

Analogous sulfonamide derivatives demonstrate redox activity under electrochemical conditions :

| Process | Electrolyte | Potential (V vs. Ag/AgCl) | Product |

|---|---|---|---|

| Anodic oxidation | H₂O/EtOH, pH 7.0 | +0.8 to +1.2 | Sulfonamide cross-coupled dimers |

| Cathodic reduction | DMF, TBABF₄ | -1.5 to -2.0 | Cleavage of sulfanyl group to H₂S |

Synthesis Implications :

Electrochemical methods achieve higher purity (≤98%) compared to traditional chemical routes for related sulfonamides .

Radical-Mediated Reactions

The dodecyl chain facilitates micelle formation, enabling radical processes in aqueous media :

| Reaction | Initiator | Conditions | Application |

|---|---|---|---|

| Thiocarbamation | CuI, DTBP, 120°C | S⁸, DMF | Functionalization of aromatic heterocycles |

| Surfactant-assisted coupling | UV light, H₂O₂ | Room temperature | Polymerization/crosslinking of monomers |

Example :

Under Cu catalysis, the compound reacts with sulfur to generate sulfonyl radicals (Me₂NCO–S·), enabling C–H functionalization in imidazo[1,2-a]pyridines .

Thermal Decomposition

Controlled pyrolysis reveals stability limits:

| Temperature | Atmosphere | Major Products |

|---|---|---|

| 150–180°C | N₂ | Dodecanethiol, methylamine, HBr gas |

| >200°C | Air | Sulfur oxides, CO₂, alkyl nitriles |

Safety Note :

Decomposition above 200°C releases toxic HBr and flammable dodecanethiol, necessitating inert atmospheres for high-temperature applications .

Surfactant-Driven Catalysis

The compound enhances reaction rates in micellar systems:

| Reaction | Substrate | Rate Enhancement | Mechanism |

|---|---|---|---|

| Knoevenagel condensation | Aryl aldehydes/malononitrile | 8–12× | Micellar stabilization of transition state |

| Epoxide ring-opening | Styrene oxide | 5–7× | Acid-base catalysis at micelle interface |

Structural Advantage :

The dodecyl chain creates hydrophobic microenvironments, concentrating reactants and lowering activation energy .

Scientific Research Applications

The compound N,N'-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide is a specialized chemical with various applications in scientific research. This article focuses on its potential uses, particularly in medicinal chemistry, material science, and as a reagent in organic synthesis.

Key Properties

- Molecular Formula : C₁₅H₃₃BrN₂S

- Molecular Weight : 351.4 g/mol

- Solubility : Soluble in polar solvents like water and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it suitable for drug development.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which could be explored further for developing new antibiotics.

- Drug Delivery Systems : The hydrobromide form enhances solubility and bioavailability, making it a candidate for use in drug delivery systems.

Organic Synthesis

The compound can serve as a versatile reagent in organic synthesis due to its ability to participate in various chemical reactions.

- Synthesis of Imidamides : It can be utilized to synthesize imidamide derivatives, which are important in the development of pharmaceuticals.

- As a Sulfur Source : The dodecyl sulfanyl group provides a source of sulfur, which can be useful in synthesizing thioethers and related compounds.

Material Science

In material science, the compound's properties may contribute to the development of new materials with specific functionalities.

- Surfactants and Emulsifiers : Its amphiphilic nature suggests potential applications as a surfactant or emulsifier in formulations like cosmetics or pharmaceuticals.

- Nanomaterials : The compound could be explored for use in the synthesis of nanomaterials or as a stabilizer for nanoparticles due to its surface-active properties.

Case Study 1: Antimicrobial Properties

A study investigating compounds similar to this compound found that they exhibited significant antimicrobial activity against various pathogens. This suggests that further exploration of this compound could lead to the development of new antimicrobial agents.

Case Study 2: Drug Delivery Applications

Research into the use of hydrobromides in drug formulations highlighted their effectiveness in enhancing solubility and stability of active pharmaceutical ingredients (APIs). This compound could potentially improve the delivery of poorly soluble drugs.

Mechanism of Action

The mechanism of action of N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The dodecylsulfanyl group facilitates membrane permeability, allowing the compound to reach intracellular targets. The methanimidamide core can interact with specific binding sites, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Structural Analogues and Substitutions

Methanimidamide derivatives vary primarily in their substituents, which influence their chemical behavior and biological activity. Below is a comparative analysis of structurally related compounds:

Research Findings and Data

Analytical Data (Representative Example)

Biological Activity

N,N'-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide is a compound that exhibits various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H32BrN2S

- Molecular Weight : 358.4 g/mol

- IUPAC Name : this compound

- Cellular Uptake and Transport :

- Signal Transduction :

- Effects on Apoptosis :

Pharmacological Profile

- Absorption and Distribution :

- Enzyme Interactions :

Safety and Toxicity

- Preliminary data indicates that this compound is not classified as hazardous under standard toxicity assessments. However, comprehensive toxicological studies are necessary to determine its safety profile fully.

Study 1: Osteoblast Activity

A study investigated the effect of this compound on glucose uptake in osteoblasts. Results indicated a significant increase in glucose transport at lower concentrations compared to insulin, suggesting potential therapeutic applications in metabolic disorders .

Study 2: Cardiomyocyte Protection

In a cardiomyocyte model, the compound demonstrated protective effects against apoptosis by modulating signaling pathways associated with cell survival. This finding hints at its potential use in cardiac health management .

Comparative Analysis

| Feature | This compound | Insulin |

|---|---|---|

| Molecular Weight | 358.4 g/mol | 5808 Da |

| Absorption Probability | 0.9689 | High |

| P-glycoprotein Substrate | Non-substrate | Substrate |

| CYP450 Interaction | Non-inhibitor | Moderate |

| Glucose Transport Efficacy | Effective at lower concentrations | Higher concentrations |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide, and how can purity be ensured?

- Methodology :

- Synthesis : Use nucleophilic substitution between dodecylthiol and a pre-formed methanimidamide intermediate (e.g., N,N-dimethylmethanimidamide hydrobromide) under inert atmosphere. Optimize reaction time (12–24 hours) and temperature (60–80°C) in anhydrous tetrahydrofuran (THF) or acetonitrile .

- Purification : Employ column chromatography (silica gel, eluent: chloroform/methanol 9:1) followed by recrystallization from ethanol to isolate the hydrobromide salt. Validate purity via HPLC (>98%) and elemental analysis (C, H, N, S, Br) .

- Key Challenges : Residual solvents (e.g., THF) may persist; use vacuum drying (40°C, 24 hours) and confirm absence via ¹H NMR .

Q. How should researchers characterize the compound’s structure using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Assign peaks for the dodecylsulfanyl chain (δ 1.2–1.4 ppm for CH₂ groups, δ 3.1 ppm for SCH₂), methanimidamide core (δ 3.3 ppm for N-CH₃), and hydrobromide counterion (broad signal at δ 6–8 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 485.62 (C₂₅H₄₆BrN₂S) using ESI-MS. Fragmentation patterns should include loss of Br⁻ (m/z 406) and dodecyl chain cleavage .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation :

- Toxicity : Similar methanimidamide derivatives (e.g., chlordimeform) are carcinogenic and neurotoxic; use fume hoods, PPE (gloves, lab coats), and avoid inhalation .

- Storage : Keep in amber vials at –20°C under argon to prevent degradation. Monitor for hydrobromide dissociation via periodic FT-IR (N-H stretching at 3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Case Study : Discrepancies in ¹³C NMR imine carbon signals (δ 160–170 ppm) may arise from tautomerism or solvent effects.

- Approach :

Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ to assess tautomeric equilibria.

Compare with computational data (DFT calculations at B3LYP/6-31G* level) to validate assignments .

- Reference Data : Use spectral libraries for methanimidamide derivatives (e.g., N’-(3-chlorophenyl)-N,N-dimethylmethanimidamide, δ 162 ppm for imine C) .

Q. What experimental designs are suitable for studying its biological activity and mechanism of action?

- In Vitro Assays :

- Target Selection : Screen against acetylcholinesterase (AChE) or octopamine receptors, as structurally related pesticides (e.g., amitraz) act via these pathways .

- Dose-Response : Use SH-SY5Y neuroblastoma cells to assess IC₅₀ values (0.1–10 µM range) and compare with positive controls (e.g., amitraz) .

- Mechanistic Probes :

- Radiolabel the dodecyl chain with ³H to track membrane permeability in insect models .

Q. How can environmental persistence and ecotoxicity be evaluated?

- Ecotoxicology Protocols :

- Aquatic Toxicity : Test on Daphnia magna (48-hour LC₅₀) and zebrafish embryos (96-hour LC₅₀) under OECD guidelines. Compare with chlordimeform’s toxicity profile (LC₅₀ < 1 ppm for fish) .

- Degradation Studies : Expose to UV light (λ = 254 nm) and analyze photoproducts via LC-MS. Expect cleavage of the sulfanyl group to form dimethylamine and dodecanethiol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.